molecular formula C13H15NO2 B2708813 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione CAS No. 14377-63-0

1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione

Cat. No. B2708813
Key on ui cas rn: 14377-63-0
M. Wt: 217.268
InChI Key: BWSCMJUJHSJAEV-UHFFFAOYSA-N
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Patent
US07002016B2

Procedure details

Methyl phenylglyoxylate (12.50 Kg, 76.1 mol, 1 eq) was added dropwise to a stirred mixture of piperidine (19.45 Kg, 228 mol, 3 eq) and methanol (5.0 L) for 3.5 hours to maintain the temperature at 45–55° C. The mixture was stirred at the same temperature for 0.5 hour and kept overnight at +4° C. The precipitated solid was filtered off, washed on the filter with cold methanol (5 L) and dried under reduced pressure to a constant weight to give 15.90 kg (96%) of 1-(phenylglyoxylyl)piperidine with 99.9% purity by GC.
Quantity
12.5 kg
Type
reactant
Reaction Step One
Quantity
19.45 kg
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=[O:12])[C:8]([O:10]C)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1>CO>[C:1]1([C:7](=[O:12])[C:8]([N:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)=[O:10])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
12.5 kg
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)OC)=O
Name
Quantity
19.45 kg
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
5 L
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at 45–55° C
WAIT
Type
WAIT
Details
kept overnight at +4° C
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off
WASH
Type
WASH
Details
washed on the
FILTRATION
Type
FILTRATION
Details
filter with cold methanol (5 L)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure to a constant weight

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)N1CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.9 kg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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